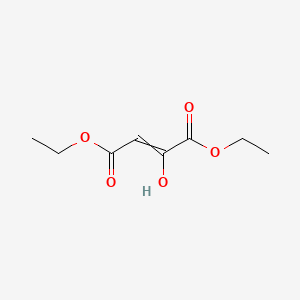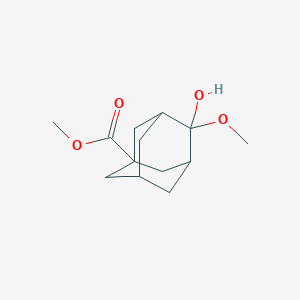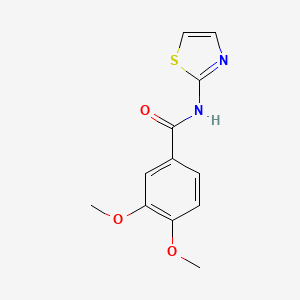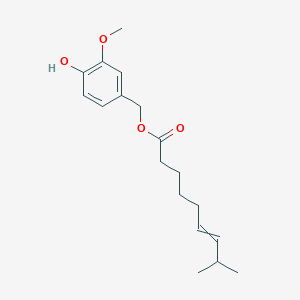![molecular formula C10H20N2 B12450226 {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine is a chemical compound known for its unique bicyclic structure. This compound is characterized by the presence of a hydrazine group attached to a bicyclo[2.2.1]heptane framework, which is further substituted with three methyl groups. The compound’s structure imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.
化学反应分析
Types of Reactions
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include oxidized derivatives, reduced hydrazine compounds, and various substituted hydrazine derivatives. These products have diverse applications in different fields of research.
科学研究应用
{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group is known to participate in redox reactions, which can lead to the generation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: A related compound with a ketone group instead of a hydrazine group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group.
Camphor: A well-known compound with a similar bicyclic structure.
Uniqueness
The uniqueness of {1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine lies in its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C10H20N2 |
|---|---|
分子量 |
168.28 g/mol |
IUPAC 名称 |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)hydrazine |
InChI |
InChI=1S/C10H20N2/c1-9(2)7-4-5-10(9,3)8(6-7)12-11/h7-8,12H,4-6,11H2,1-3H3 |
InChI 键 |
MSFJUXXAQDRETA-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)NN)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


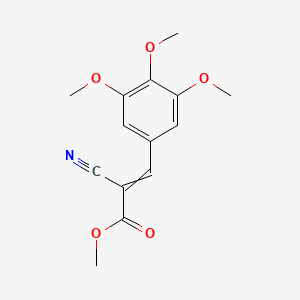
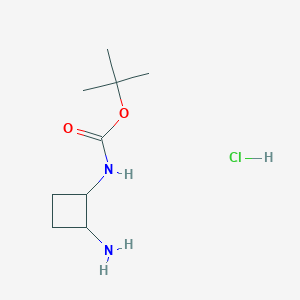
![2-[(4-Phenylbutan-2-yl)carbamoyl]benzoic acid](/img/structure/B12450169.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12450173.png)
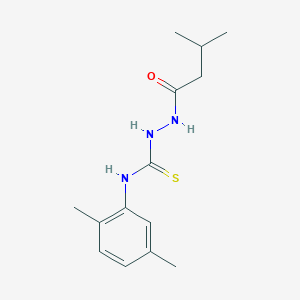
![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
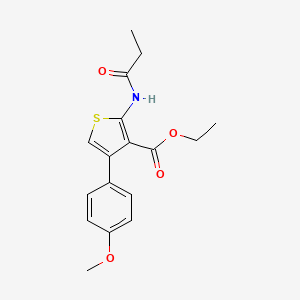
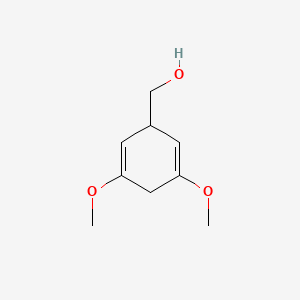
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
